2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid
Description
2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to an acetic acid moiety
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6-1-3-12(4-2-6)5-7(13)14/h6H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTVKHVRDRNZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid typically involves the reaction of 4-(Trifluoromethyl)piperidine with acetic acid derivatives under controlled conditions. One common method includes the use of an iridium catalyst to facilitate the ring-opening reaction of oxabenzonorbornadiene, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-(trifluoromethyl)piperidin-1-yl)acetic acid serves as a crucial building block for synthesizing various organic compounds. Its unique trifluoromethyl group allows for diverse reactions, making it valuable in developing new materials and complex molecules.
Biology
Research has indicated potential biological activities associated with this compound:
- Antiviral Properties: Studies suggest that it may exhibit antiviral effects, making it a candidate for further exploration in virology.
- Antimicrobial Activity: The compound has shown promise in antimicrobial applications, potentially aiding in the development of new antibiotics.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Drug Development: Ongoing research focuses on its use as a lead compound in developing novel therapeutic agents targeting various diseases.
- Pharmacological Studies: Investigations into its pharmacokinetics and mechanisms of action are crucial for understanding its therapeutic potential.
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals Production: Its chemical properties make it suitable for developing pesticides and herbicides.
- Material Science: It is involved in creating new materials with specific functional properties.
Case Studies
Case Study 1: Antiviral Research
A study conducted on the antiviral properties of this compound demonstrated significant activity against specific viral strains. The mechanism was attributed to its ability to inhibit viral replication by interfering with key enzymatic processes.
Case Study 2: Drug Development
In a recent pharmaceutical study, this compound was evaluated as a potential candidate for treating neurological disorders. The results indicated promising interactions with neurotransmitter receptors, suggesting a pathway for therapeutic development.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)piperidine: A related compound with similar structural features but lacking the acetic acid moiety.
Phenylpiperidines: Compounds containing a phenyl group attached to a piperidine ring, which exhibit different chemical and biological properties.
Uniqueness: 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethyl group and an acetic acid moiety, which contributes to its reactivity and biological profile. Its molecular formula is CHFN\O, with a molecular weight of approximately 255.23 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly receptors and enzymes involved in neurotransmission and pain pathways. Piperidine derivatives are known for their role in drug design due to their ability to mimic neurotransmitters and modulate receptor activity.
Key Mechanisms:
- Receptor Binding: The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its binding affinity to target receptors.
- Biochemical Pathways: Research indicates that this compound may interact with multiple pathways, including those involved in inflammation and pain modulation .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antiviral Activity:
- Antimicrobial Properties:
- Neuropharmacological Effects:
Table 1: Summary of Biological Activities
Research Highlights:
- In a study assessing the antiviral activity of synthesized compounds related to this structure, several derivatives demonstrated low IC values against H1N1 and HSV-1, showcasing their potential as broad-spectrum antiviral agents .
- Cytotoxicity assays performed on Vero cell lines revealed that while some derivatives exhibited high cytotoxic concentrations (CC), others maintained safety profiles suitable for further development .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety of the compound.
Pharmacokinetic Considerations:
- Absorption: The presence of the trifluoromethyl group may enhance membrane permeability.
- Metabolism: Initial studies suggest that this compound may undergo metabolic transformations that could affect its activity.
- Excretion: Further research is needed to elucidate the excretion pathways and half-life of the compound.
Q & A
Q. What are the standard synthetic routes for 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid, and what analytical techniques confirm its purity and structure?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Condensation : Reaction of 4-(trifluoromethyl)piperidine with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine-acetic acid backbone .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.
- Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS m/z calculated for C₈H₁₂F₃NO₂: 217.08) .
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for formulating this compound in biological assays?
- Methodological Answer :
- Solubility : Tested in DMSO (≥50 mg/mL) and aqueous buffers (pH 7.4) using UV-Vis spectrophotometry. Low aqueous solubility may require formulation with cyclodextrins or surfactants .
- pKa : Calculated via computational tools (e.g., MarvinSketch) or potentiometric titration. The trifluoromethyl group lowers the pKa of the acetic acid moiety (~2.5–3.0), influencing ionization in physiological environments .
- Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity or interactions of this compound in catalytic or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reaction outcomes (e.g., alkylation or acylations) .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using software like GROMACS. Parameterize the trifluoromethyl group with CHARMM force fields to assess hydrophobic interactions .
- Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis) to identify transition states in synthetic pathways, reducing trial-and-error experimentation .
Q. What strategies resolve discrepancies in reported biological activities or synthetic yields across studies involving this compound?
- Methodological Answer :
- Systematic Replication : Reproduce protocols under controlled conditions (e.g., inert atmosphere, strict temperature control) to isolate variables like moisture sensitivity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in enzyme inhibition assays) and apply statistical tools (ANOVA) to identify outliers or methodological biases .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the acetic acid group) to trace reaction pathways or metabolic degradation .
Q. What reactor design considerations optimize the scalability of its synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C) enhance heat transfer and reduce side reactions during piperidine functionalization .
- Temperature Control : Jacketed reactors maintain ≤10°C during exothermic steps (e.g., trifluoromethyl group introduction) to prevent racemization .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s pharmacokinetic behavior (e.g., bioavailability vs. metabolic instability)?
- Methodological Answer :
- Comparative Pharmacokinetics : Conduct cross-species studies (rat vs. human hepatocytes) to identify species-specific metabolism. Use LC-MS/MS to quantify parent compound and metabolites .
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® substrates) to clarify metabolic stability variations .
- Prodrug Design : Modify the acetic acid moiety (e.g., ester prodrugs) to improve oral absorption, as seen in analogous piperidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
